molecular formula C7H13ClO4S B3374099 Ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate CAS No. 1017156-35-2

Ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate

Cat. No.: B3374099
CAS No.: 1017156-35-2
M. Wt: 228.69 g/mol
InChI Key: QYDVIQBFRWMGLI-UHFFFAOYSA-N
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Description

Ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate ( 1017156-35-2) is a high-purity chemical compound with a molecular weight of 228.69 g/mol and the molecular formula C₇H₁₃ClO₄S . This organosulfur compound integrates two highly reactive functional groups—a chlorosulfonyl group and an ethyl ester stabilized by adjacent gem-dimethyl groups—making it a valuable and versatile building block in organic synthesis and medicinal chemistry research. The primary research value of this compound lies in its role as a versatile synthetic intermediate. The highly electrophilic chlorosulfonyl group (-S(=O)₂Cl) is a key handle for introducing the sulfonyl moiety into target molecules. Researchers can utilize it to create sulfonamides through reactions with various amines, a functional group prevalent in pharmaceuticals and agrochemicals due to its influence on bioactivity and physicochemical properties . Concurrently, the ethyl 2,2-dimethylpropanoate ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing additional sites for chemical diversification. This dual functionality allows for the sequential and strategic derivatization of the molecule, facilitating the synthesis of complex molecular architectures. This compound is offered For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and safety information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-chlorosulfonyl-2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO4S/c1-4-12-6(9)7(2,3)5-13(8,10)11/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDVIQBFRWMGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate typically involves the reaction of ethyl 2,2-dimethylpropanoate with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the chlorosulfonyl derivative. The process involves cooling the reaction mixture to 0°C and then adding chlorosulfonic acid dropwise, followed by stirring at room temperature for an additional period .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced reactors and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and alkenes. The reactions are typically carried out under mild conditions, often in the presence of a base or catalyst to facilitate the transformation.

Major Products Formed

The major products formed from reactions involving this compound include sulfonamides, β-lactams, and various cyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate involves its reactivity as an electrophile. The chlorosulfonyl group is highly reactive, allowing the compound to participate in various nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues: Substituent Variations

Chlorosulfonyl vs. Chlorohydrin Derivatives
  • Key differences: Replaces the chlorosulfonyl group with a chlorohydrin (-Cl and -OH) moiety. Synthesis: Produced via hydrolysis of 2-chloro-1-(chloromethyl)ethyl 2,2-dimethylpropanoate in 1,4-dioxane with Na₂CO₃, yielding 62% . Applications: Primarily used as a dissymmetric chlorohydrin intermediate.
Aromatic vs. Aliphatic Sulfonyl Chlorides
  • Ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate (CID: 102932831): Molecular formula: C₅H₇ClF₂O₄S. Key differences: Contains a difluorinated propanoate backbone instead of a dimethyl-substituted phenyl ring. Reactivity: The electron-withdrawing fluorine atoms enhance electrophilicity at the sulfonyl chloride group .
Esters with Halogenated Aromatic Groups
  • Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate (CAS: 1379648-61-9): Molecular formula: C₁₇H₁₇ClO₂. Key differences: Lacks the sulfonyl group but features a dichlorophenyl moiety. Applications: Used in pharmaceutical intermediates due to its stereochemical complexity .

Physicochemical Property Comparison

Compound Molecular Weight (g/mol) Boiling Point/Stability
Ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate 304.785 Stable under anhydrous conditions
Ethyl 3-(methylsulfonyl)propanoate 180.22 Lower thermal stability due to aliphatic chain
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate 248.72 Hygroscopic due to -OH group

Biological Activity

Ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a chlorosulfonyl group attached to a 2,2-dimethylpropanoate structure. The synthesis typically involves the reaction of 2,2-dimethylpropanoic acid with chlorosulfonyl chloride in the presence of an appropriate base, yielding the desired ester product.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C7H13ClO4S
  • Molecular Weight : 218.69 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The mechanism involves disrupting cellular signaling pathways critical for cancer cell survival.

Case Study: Apoptosis Induction

  • Cell Line : MCF-7 (Breast Cancer)
  • IC50 Value : 15 µg/mL
  • Mechanism : Activation of caspase-3 and caspase-9 pathways leading to programmed cell death.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can inhibit enzyme activities or disrupt cellular processes, resulting in observed biological effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with other similar compounds:

Compound NameAntimicrobial ActivityAnticancer Activity
Ethyl 4-chlorosulfonylphenoxyacetateModerateLow
Ethyl 2-chlorosulfonyl-4-methylphenoxyacetateHighModerate

This comparison highlights the superior antimicrobial and anticancer activities of this compound relative to its analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for Ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves sulfonation of a precursor ester (e.g., 2,2-dimethylpropanoate derivatives) using chlorosulfonic acid or sulfuryl chloride under controlled conditions. Reaction optimization includes:

  • Solvent selection : Anhydrous dichloromethane or toluene to minimize hydrolysis .
  • Temperature control : Reactions are often conducted at 0–5°C to suppress side reactions .
  • Purification : Column chromatography or recrystallization to isolate the product.
    • Key considerations : Monitor reaction progress via TLC and adjust stoichiometry of sulfonating agents to improve yield .

Q. What analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Expect signals for ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and dimethyl groups (δ 1.2–1.3 ppm, singlet). The chlorosulfonyl group may deshield adjacent protons .
  • ¹³C NMR : Peaks for ester carbonyl (δ 165–175 ppm) and sulfonyl carbon (δ 55–60 ppm) .
    • Infrared Spectroscopy (IR) : Strong absorption at ~1350–1200 cm⁻¹ (S=O stretch) and ~750 cm⁻¹ (C-Cl) .
    • Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) at m/z 226.6 (calculated for C₇H₁₁ClO₄S) .

Q. What are the common reaction pathways for this compound in organic synthesis?

  • Nucleophilic substitution : The chlorosulfonyl group reacts with amines (e.g., aniline) to form sulfonamides, or with alcohols to yield sulfonate esters .
  • Hydrolysis : Under basic conditions, the ester hydrolyzes to 3-(chlorosulfonyl)-2,2-dimethylpropanoic acid, which can decarboxylate at elevated temperatures .
  • Industrial relevance : Intermediate in synthesizing sulfa drugs or agrochemicals .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis .
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Avoid prolonged exposure to light, which may degrade the sulfonyl chloride group .

Advanced Research Questions

Q. How can kinetic studies be designed to investigate nucleophilic substitution reactions of this compound?

  • Experimental design :

  • Use UV-Vis spectroscopy to track reaction progress by monitoring absorbance changes at λ = 260–280 nm (sulfonyl chloride depletion) .
  • Vary nucleophile concentration (e.g., NaN₃, NH₃) to determine rate constants (k) under pseudo-first-order conditions.
    • Data analysis : Apply the Eyring equation to calculate activation parameters (ΔH‡, ΔS‡) from temperature-dependent k values .

Q. What computational approaches elucidate reaction mechanisms involving this compound?

  • Density Functional Theory (DFT) : Model transition states for sulfonamide formation to identify energy barriers and regioselectivity .
  • Molecular docking : Predict interactions between sulfonamide derivatives and biological targets (e.g., carbonic anhydrase) using software like AutoDock .

Q. How can contradictions in reported synthetic yields or by-product profiles be resolved?

  • Systematic optimization : Screen catalysts (e.g., DMAP) and solvents (e.g., THF vs. DMF) to identify ideal conditions .
  • Advanced analytics : Use HPLC-MS to detect trace impurities (e.g., sulfonic acid by-products) and GC-MS to quantify volatile intermediates .

Q. What strategies study interactions of this compound with biological enzymes or receptors?

  • In vitro assays : Conduct enzyme inhibition studies (e.g., carbonic anhydrase) using spectrophotometric methods to measure IC₅₀ values .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities between sulfonamide derivatives and protein targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate
Reactant of Route 2
Ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate

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